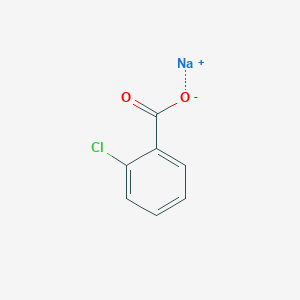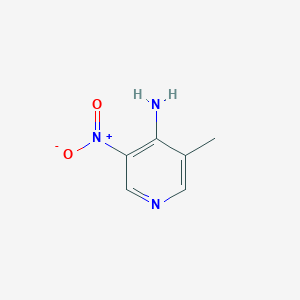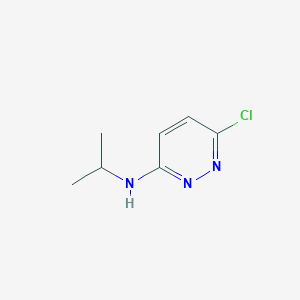
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine
Übersicht
Beschreibung
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, also known as 4-bromo-2-ethylpyrrolidine, is an organic compound with a molecular formula of C7H12BrNO. This compound is of particular interest due to its unique structural properties and its potential for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Zhu et al. (2003) described the synthesis of functionalized tetrahydropyridines, which are important in medicinal chemistry, through an efficient [4 + 2] annulation process (Zhu, Lan, & Kwon, 2003).
Rezai et al. (2018) synthesized biologically active bromophenols, showing potent antioxidant and anticholinergic activities, which could be relevant in treating oxidative stress-related diseases (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Bogdanowicz et al. (2013) explored the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, evaluating their antimicrobial activity against various bacteria, indicating potential applications in antibiotic development (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, & Olczak, 2013).
Long He (2010) reported the synthesis of a compound via intramolecular cycloaddition, demonstrating weak intermolecular hydrogen bonding in the crystal structure, which can be insightful for designing molecular frameworks (He, 2010).
Bouklah et al. (2012) conducted DFT and quantum chemical investigations on substituted pyrrolidinones, providing insights into the electronic properties of such compounds, relevant for material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Abdullahi et al. (2020) performed QSAR modelling on N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide compounds, predicting their anti-tubercular activities, which could assist in drug development for tuberculosis (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
Chen et al. (2011) discovered dual target inhibitors against COX-2 and LTA4H, by modifying a single target LTA4H inhibitor, which could be significant in developing multi-target drugs for inflammatory diseases (Chen, Wu, Liu, Yang, Chen, & Lai, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWKSSWZGXRQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148408 | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-73-8 | |
| Record name | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(p-bromophenoxy)ethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in the synthesis of Idoxifene and Lasofoxifene Tartrate?
A1: this compound acts as a crucial building block that introduces the pyrrolidine and phenoxy side chains present in both Idoxifene and Lasofoxifene Tartrate.
- In the synthesis of Idoxifene []: It reacts with 1-(4-iodophenyl)-2-phenylbutan-1-one via a Grignard reaction to form the final Idoxifene structure.
- In the synthesis of Lasofoxifene Tartrate []: It undergoes a condensation reaction with 6-methoxy-1-tetralone, followed by several further synthetic steps to achieve the target molecule.
Q2: How does the yield of Lasofoxifene Tartrate synthesis relate to this compound?
A: The research on Lasofoxifene Tartrate synthesis [] reports an overall yield of approximately 15% based on the initial amount of this compound used. This suggests that the efficiency of this starting material's conversion plays a significant role in the final yield of Lasofoxifene Tartrate. Optimizing reaction conditions and exploring alternative synthetic routes could potentially improve the overall yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















